(3R)-2-oxoazetidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5NO3 |
|---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
(3R)-2-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
InChI Key |
TUKBZULTJRRCPE-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N1)C(=O)O |
Canonical SMILES |
C1C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3r 2 Oxoazetidine 3 Carboxylic Acid and Its Derivatives
Strategies for β-Lactam Ring Construction
The construction of the strained four-membered azetidinone ring requires specialized synthetic strategies. Key methods have been developed that allow for controlled formation of this critical heterocyclic scaffold.
[2+2] Cycloaddition of Acyl Ketenes with Imines
The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as a foundational and versatile method for the synthesis of β-lactams. organic-chemistry.orgresearchgate.netwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the 2-azetidinone ring. organic-chemistry.orgwikipedia.org
The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org The competition between direct ring closure and isomerization of the zwitterionic intermediate determines the final cis/trans diastereoselectivity. organic-chemistry.org
Electron-donating ketene substituents and electron-withdrawing imine substituents tend to accelerate the ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org
Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the closure, allowing for isomerization and leading to a preference for trans-β-lactams. organic-chemistry.org
Ketenes are often highly reactive and prone to polymerization, necessitating their in situ generation. organic-chemistry.org This can be achieved from acyl chlorides with a tertiary amine or through a Wolff rearrangement of α-diazoketones. organic-chemistry.orgresearchgate.net The development of catalytic, enantioselective versions of the Staudinger reaction, often employing chiral nucleophilic catalysts, has significantly expanded its utility in synthesizing stereochemically pure β-lactams. acs.org
| Reactant Type | Substituent Effect | Predominant Stereoisomer |
| Ketene | Electron-donating | cis |
| Imine | Electron-withdrawing | cis |
| Ketene | Electron-withdrawing | trans |
| Imine | Electron-donating | trans |
Wolff Rearrangement of γ-Amino-α-diazo-β-ketoesters Followed by Intramolecular Cyclization
The Wolff rearrangement is a powerful reaction in which an α-diazocarbonyl compound is converted into a ketene through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This method is highly valuable for its synthetic utility, as the resulting ketene intermediate can be trapped by various nucleophiles. wikipedia.org
In the context of β-lactam synthesis, a key strategy involves the intramolecular trapping of a ketene generated from a precursor containing an amino group. Specifically, α-diazo β-ketoamides derived from enantiomerically pure α-amino acids can undergo a Wolff rearrangement, typically promoted by photolysis or metal catalysis. nih.govorganic-chemistry.org The ketene intermediate formed then undergoes an intramolecular nucleophilic attack by the tethered amine functionality to construct the β-lactam ring. nih.gov This process is formally a 4-exo-dig cyclization. nih.gov
A significant advantage of this methodology is the retention of stereochemistry from the starting α-amino acid, allowing for the synthesis of enantiomerically pure β-lactams. nih.gov The reaction can be promoted using various conditions, including thermal, photochemical, or metal-catalyzed, with photochemical methods often being preferred to avoid side reactions at higher temperatures. organic-chemistry.orgnih.gov Ultrasound promotion in the presence of silver salts has also been shown to be an efficient method for this transformation. organic-chemistry.org
| Starting Material | Key Transformation | Intermediate | Product |
| γ-Amino-α-diazo-β-ketoester | Wolff Rearrangement | Ketene | β-Lactam |
Manganese(III)-Promoted Cyclization of N-Alkenyl Malonamides
Manganese(III)-based oxidative free-radical cyclization is a valuable tool for the formation of cyclic structures. nih.gov This method relies on the ability of manganese(III) acetate (B1210297) to act as a one-electron oxidant, generating carbon-centered radicals from enolizable compounds like malonamides. nih.gov
In the synthesis of β-lactams, this strategy can be applied to N-alkenyl malonamides. The reaction is initiated by the oxidation of the malonamide (B141969) substrate by Mn(III) acetate, which generates a malonyl radical. This radical then undergoes an intramolecular cyclization by adding to the tethered alkene. The resulting cyclized radical is subsequently oxidized to a cation, which is then trapped to afford the final product. This method allows for the regio- and stereoselective construction of the β-lactam ring in a single step, which is advantageous in reducing the number of synthetic steps required. nih.gov The versatility of manganese(III)-mediated chemistry makes it applicable to the synthesis of a wide range of complex molecules and natural product skeletons. nih.gov
Copper(I)-Catalyzed Reaction of Propiolic Acid Derivatives with Nitrones (Kinugasa Reaction)
The Kinugasa reaction is a copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone to form a β-lactam. thieme-connect.deacs.org This reaction has gained significant attention due to its broad scope and atom-economic nature. acs.org The catalytic cycle is believed to involve the formation of a copper acetylide, which then reacts with the nitrone. nih.gov
Recent mechanistic studies suggest that the reaction proceeds through an initial cycloaddition to form a five-membered ring intermediate. nih.gov This intermediate can then undergo a cycloreversion to generate an imine and a copper-ketenyl species, which then combine to form the β-lactam product, rather than through a direct [2+2] cycloaddition. nih.gov
The development of asymmetric versions of the Kinugasa reaction has been a key focus, enabling the synthesis of chiral β-lactams with high enantioselectivity. thieme-connect.denih.gov Furthermore, multicomponent variations, such as the interrupted Kinugasa reaction, have been developed. In these reactions, the in situ formed chiral copper(I) enolate intermediate is intercepted by an electrophile, allowing for the one-step synthesis of complex β-lactams with multiple stereocenters. nih.govresearchgate.net
| Reaction Type | Key Reactants | Catalyst | Product |
| Kinugasa Reaction | Terminal Alkyne, Nitrone | Copper(I) salt | β-Lactam |
| Asymmetric Interrupted Kinugasa Reaction | Alkyne, Nitrone, Electrophile | Chiral Copper(I) complex | α-Functionalized β-Lactam |
Intramolecular C-H Insertion using Diazomonomalonamides
Transition-metal-catalyzed intramolecular C-H insertion of diazo compounds provides an efficient pathway for synthesizing nitrogen-containing heterocycles. nih.gov This strategy involves the generation of a metal carbene from a diazo compound, which then undergoes an intramolecular C-H insertion to form a new C-C bond and construct the ring system.
For the synthesis of β-lactams, this method can be applied to diazoamides. nih.gov The reaction typically utilizes rhodium or copper catalysts to generate the reactive carbene intermediate. The chemoselectivity of the C-H insertion can be influenced by the electronic and steric properties of the substrate. For instance, in substrates containing multiple potential C-H insertion sites, such as N-aryl groups on both the amide and sulfonamide moieties of a 2-diazo-2-sulfamoylacetamide, the reaction can be directed toward a specific site. nih.govnih.gov Studies have shown that aromatic 1,5-C-H insertion into an N-phenylacetamide moiety can be favorable, leading to the formation of the corresponding β-lactam-containing indolinone derivatives. nih.gov
Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids
A highly efficient and versatile method for accessing 2-oxoazetidine-3-carboxylic acid derivatives involves the thermally promoted Wolff rearrangement of 3-diazotetramic acids. nih.govbeilstein-journals.org This approach allows for the introduction of diverse substituents at the exocyclic carbonyl group in the final step of the synthesis. nih.govbeilstein-journals.org
In this method, 3-diazotetramic acids are subjected to thermal or microwave-assisted conditions, which induces a Wolff rearrangement to generate a highly reactive β-lactam ketene intermediate. nih.govbeilstein-journals.org This intermediate is then trapped in situ by a variety of nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols. nih.govbeilstein-journals.org This process allows for the straightforward synthesis of a library of 2-oxoazetidine-3-carboxamides, esters, and thioesters.
A key feature of this reaction is its stereoselectivity. When chiral, 5-monosubstituted diazotetramic acids are used, the reaction proceeds with high diastereoselectivity, yielding exclusively the trans-diastereomeric β-lactam products. nih.govbeilstein-journals.org Microwave irradiation has been shown to be particularly effective in promoting this rearrangement, often leading to excellent yields in short reaction times. nih.gov
| Starting Material | Conditions | Intermediate | Nucleophiles | Product |
| 3-Diazotetramic acid | Thermal / Microwave | β-Lactam ketene | Amines, Alcohols, Thiols | trans-2-Oxoazetidine-3-carboxylic acid derivatives |
Generation of β-Lactam Ketenes as Intermediates
A key strategy for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives involves the generation of highly reactive β-lactam ketene intermediates. This is effectively achieved through the thermal decomposition of 3-diazotetramic acids. researchgate.net The process is initiated by a Wolff rearrangement, a classic reaction of α-diazocarbonyl compounds. Upon heating, the diazo group is eliminated as nitrogen gas, and the resulting α-ketocarbene undergoes a 1,2-rearrangement to form the ketene. This transient ketene is not isolated but is immediately used in subsequent reactions. The 3-diazotetramic acid precursors can be synthesized from corresponding amino acids, allowing for a wide variety of substitution patterns on the resulting β-lactam ring. researchgate.net
Nucleophilic Trapping with N-, O-, and S-Nucleophiles
The highly electrophilic ketene intermediate generated in situ is efficiently trapped by a range of nucleophiles. researchgate.net This method provides straightforward access to a diverse library of medically relevant 2-oxoazetidine-3-carboxylic acid derivatives. researchgate.net The reaction with amines (N-nucleophiles) yields the corresponding amides, while alcohols (O-nucleophiles) produce esters, and thiols (S-nucleophiles) result in thioesters. The versatility of this approach allows for the introduction of various functional groups into the final product by simply changing the nucleophilic trapping agent. researchgate.net
Table 1: Examples of Nucleophilic Trapping of β-Lactam Ketene This table is illustrative, based on the described reaction mechanism. Specific yield data would be dependent on the exact substrates and reaction conditions used.
| Nucleophile Type | Example Nucleophile | Resulting Derivative | Product Class |
|---|---|---|---|
| N-Nucleophile | Aniline | (3R)-N-phenyl-2-oxoazetidine-3-carboxamide | Amide |
| O-Nucleophile | Methanol | Methyl (3R)-2-oxoazetidine-3-carboxylate | Ester |
| S-Nucleophile | Ethanethiol | S-ethyl (3R)-2-oxoazetidine-3-carbothioate | Thioester |
Considerations for Scaled-Up Synthesis
Transitioning the synthesis of (3R)-2-oxoazetidine-3-carboxylic acid derivatives from a laboratory setting to a larger, industrial scale introduces several practical challenges.
Thermal Management: The thermal decomposition of diazo compounds is an exothermic process that requires careful temperature control to ensure safety and prevent runaway reactions.
Safety of Diazo Compounds: Diazo compounds are potentially explosive and must be handled with appropriate precautions, especially on a large scale.
Purification: To be economically viable, scaled-up syntheses should avoid costly and time-consuming purification methods like column chromatography. northwestern.edu Developing procedures that allow for purification through crystallization or simple acid-base extractions is highly desirable. northwestern.edu
Reagent Cost and Availability: The cost and availability of the starting amino acids and reagents for the diazotization step become critical factors in the economic feasibility of the process.
Reaction Conditions: The use of harsh reagents or extreme temperatures may require specialized equipment, increasing capital costs. Milder reaction conditions are generally preferred for large-scale operations. nih.gov
Stereoselective Synthesis of this compound Derivatives
Achieving high stereoselectivity is paramount in the synthesis of chiral β-lactams, as different stereoisomers can exhibit vastly different biological activities. rsc.org While many cycloaddition reactions tend to favor the formation of cis-β-lactams due to a kinetically favorable transition state, specific strategies have been developed to reliably produce the trans isomers. nih.govorganic-chemistry.org
Diastereoselective Formation of trans-β-Lactams from Chiral Diazotetramic Acids
A significant advantage of the synthetic route commencing with chiral diazotetramic acids is its exceptional stereocontrol. The reaction of these chiral precursors has been shown to yield exclusively trans-diastereomeric β-lactams. researchgate.net This high level of diastereoselectivity, reported to exceed 28:1 in some analogous systems, is critical for producing enantiomerically pure therapeutic agents. nih.govorganic-chemistry.org The chirality is established from the outset by using an enantiopure amino acid to construct the diazotetramic acid, and this stereochemical information is effectively transferred to the final product. researchgate.netnih.gov
Table 2: Stereochemical Outcome of the Reaction This table illustrates the diastereoselective nature of the reaction.
| Chiral Starting Material | Key Intermediate | Stereochemical Outcome | Observed Product |
|---|---|---|---|
| Chiral 5-monosubstituted 3-diazotetramic acid | β-Lactam Ketene | High Diastereoselectivity | Exclusively trans-β-lactam derivative researchgate.netnih.gov |
Mechanistic Insights into Stereochemical Control
The stereochemical outcome of this reaction is dictated during the nucleophilic trapping of the planar ketene intermediate. The pre-existing stereocenter on the β-lactam ring, derived from the chiral starting material, governs the facial selectivity of the nucleophilic attack. The substituent at this chiral center creates steric hindrance, effectively blocking one face of the ketene. Consequently, the nucleophile preferentially attacks from the less hindered, opposite face. This leads to the formation of the thermodynamically more stable trans product. nih.govorganic-chemistry.org This inherent substrate control circumvents the common problem of competing kinetic pathways that often lead to mixtures of cis and trans isomers in other synthetic approaches, such as the Staudinger reaction. nih.govnih.gov The electronic nature of substituents can also play a role in organizing the transition state to favor one diastereomer over another. organic-chemistry.orgnih.gov
Structural Characterization via X-ray Analysis for Absolute Configuration
X-ray crystallography is a definitive technique for the unambiguous determination of the absolute configuration of chiral molecules such as this compound and its derivatives. nih.govnih.gov This analytical method provides precise three-dimensional structural data, confirming the spatial arrangement of atoms and the stereochemistry at chiral centers. nih.govnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
For complex molecules, particularly those with multiple chiral centers, X-ray analysis is indispensable. nih.gov For instance, the structure of isomeric β-lactams, such as cis- and trans-1,4-diaryl-3-chloro-2-azetidinones, has been confirmed by X-ray analysis, which is crucial for understanding their chemical reactivity and biological activity. mdpi.com Similarly, the absolute configuration of a chiral coumarin-based inhibitor was definitively assigned as (1R,3S) through X-ray crystallography of its complex with the target enzyme, Torpedo californica acetylcholinesterase. nih.gov
The reliability of the absolute configuration assignment is often quantified by the Flack parameter, which should be close to zero for a correct determination. nih.gov This technique is not limited to the final product but can also be applied to key intermediates, providing critical stereochemical information that guides the synthetic pathway. The structural data obtained from X-ray analysis, including bond lengths, bond angles, and torsion angles, are fundamental for understanding the molecule's conformation and its interactions in a biological context. nih.govnih.gov
Functionalization and Derivatization of the 2-Oxoazetidine-3-carboxylic Acid Scaffold
The 2-oxoazetidine-3-carboxylic acid framework is a versatile scaffold that allows for a variety of chemical modifications. These modifications are crucial for developing new derivatives with tailored properties. Key functionalization strategies include transformations at the carboxylic acid moiety and substitutions at various positions on the azetidinone ring.
The removal of benzyl (B1604629) protecting groups via catalytic hydrogenolysis is a standard and effective method to unmask the free carboxylic acid functionality in 2-oxoazetidine-3-carboxylic acid derivatives. researchgate.net This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nacatsoc.orgresearchgate.net
The process involves the cleavage of the benzyl ester C-O bond, releasing the free acid and toluene (B28343) as a byproduct. The reaction conditions are generally mild, preserving the integrity of the strained β-lactam ring. researchgate.netnacatsoc.org For instance, benzyl esters of various 4-substituted-1-(4-methoxyphenyl)-2-oxoazetidine-3-carboxylic acids have been successfully converted to their corresponding carboxylic acids in high yields (88-96%) through this method. researchgate.net
The choice of catalyst and reaction conditions can be optimized to ensure high selectivity and efficiency. nacatsoc.orgchemrxiv.org For example, different types of Pd/C catalysts, such as unreduced edge-coated catalysts, have shown high activity. nacatsoc.org In some cases, a mixture of catalysts like Pd/C and Pd(OH)2/C may be employed to facilitate the deprotection of more sterically hindered or complex substrates. researchgate.net
Table 1: Examples of Hydrogenolysis of Benzyl Esters
| Starting Material (Benzyl Ester) | Product (Carboxylic Acid) | Catalyst | Yield |
|---|---|---|---|
| Benzyl (3R,4S)-1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidine-3-carboxylate | (3R,4S)-1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidine-3-carboxylic acid | 10% Pd/C | 96% |
| Benzyl (3R,4R)-4-methyl-1-(4-methoxyphenyl)-2-oxoazetidine-3-carboxylate | (3R,4R)-4-methyl-1-(4-methoxyphenyl)-2-oxoazetidine-3-carboxylic acid | 10% Pd/C | 91% |
| Benzyl (3R)-1-(4-methoxyphenyl)-2-oxo-4-spirocyclohexaneazetidine-3-carboxylate | (3R)-1-(4-methoxyphenyl)-2-oxo-4-spirocyclohexaneazetidine-3-carboxylate | 10% Pd/C | 88% |
The carboxylic acid group of the 2-oxoazetidine scaffold is a key handle for derivatization, most commonly through amidation reactions to form a wide range of amides. researchgate.netnih.gov This transformation typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the reaction with a primary or secondary amine. lookchemmall.comnih.gov
A variety of peptide coupling reagents are effective for this purpose, including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which has been used in the synthesis of chiral xanthone (B1684191) derivatives. peptide.comnih.gov Other common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and phosphonium (B103445) salts like PyBOP. nih.govbachem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. bachem.comresearchgate.net
For example, (3R,4S)-1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidine-3-carboxylic acid has been successfully coupled with various amines, including benzylamine (B48309) and morpholine, using TBTU as the coupling agent in the presence of a base like triethylamine (B128534) (TEA), affording the corresponding amides in excellent yields (95-98%). researchgate.net The choice of coupling reagent and reaction conditions can be tailored to accommodate the specific substrates and minimize side reactions, such as racemization at the C3 position. nih.govuni-kiel.de
Table 2: Amidation of 2-Oxoazetidine-3-carboxylic Acid Derivatives
| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| (3R,4S)-1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidine-3-carboxylic acid | Benzylamine | TBTU, TEA, CH2Cl2 | (3R,4S)-N-benzyl-1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidine-3-carboxamide | 98% |
| (3R,4S)-1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidine-3-carboxylic acid | Morpholine | TBTU, TEA, CH2Cl2 | (3R,4S)-(1-(4-methoxyphenyl)-4-phenyl-2-oxoazetidin-3-yl)(morpholino)methanone | 95% |
Functionalization of the azetidinone ring can also be achieved through nucleophilic substitution reactions, particularly at the C4 position. The introduction of a good leaving group at this position, such as an acetoxy group, allows for its displacement by various nucleophiles.
A key intermediate for this strategy is 4-acetoxyazetidin-2-one. This compound serves as a versatile precursor for introducing a range of substituents at the C4 position. One notable transformation is the reaction of 4-acetoxyazetidin-2-one with nucleophiles like sodium azide (B81097). This reaction leads to the formation of 4-azidoazetidin-2-one, which is a critical building block for the synthesis of more complex β-lactam derivatives, including certain antibiotics. The azide group can be subsequently reduced to an amine or participate in cycloaddition reactions.
This synthetic approach highlights the importance of activating the C4 position to enable the introduction of diverse functionalities, thereby expanding the chemical space accessible from the basic azetidinone scaffold.
Azetidinone-oxirane intermediates, also known as 2-oxoazetidine-spiro-oxiranes, represent a class of strained, reactive molecules that can undergo various transformations to yield structurally diverse compounds. beilstein-journals.org The inherent ring strain in both the azetidinone and oxirane rings makes these intermediates susceptible to ring-opening reactions. beilstein-journals.orgacs.org
The ring-opening can be initiated by nucleophiles or acids. beilstein-journals.orgnih.gov For example, the reaction of these spiro-epoxides with different nucleophiles can lead to the formation of more complex heterocyclic systems or functionalized linear amines, depending on the reaction conditions and the nature of the nucleophile. nih.gov The regioselectivity of the oxirane ring-opening is a key aspect of these transformations, often influenced by steric and electronic factors of the substituents on the azetidinone ring. acs.org These reactions provide a powerful tool for elaborating the core azetidinone structure into novel chemical entities with potential biological applications. beilstein-journals.org
Biological Activities and Mechanistic Investigations of 2 Oxoazetidine 3 Carboxylic Acid Derivatives
Broad-Spectrum Biological Activities
Antitubercular Properties
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Derivatives of 2-oxoazetidine-3-carboxylic acid have been explored as a potential source of new therapeutics in this area. beilstein-journals.org The β-lactam structure is a known pharmacophore that can be tailored to inhibit essential processes in Mtb.
Research into azetidin-2-one (B1220530) derivatives has identified compounds with significant in-vitro activity against the Mtb H37Rv strain. Although specific data on (3R)-2-oxoazetidine-3-carboxylic acid derivatives is limited in readily available literature, related azetidin-2-one analogues have shown promising results. For instance, certain chloro-substituted aryloxy acid derivatives of azetidin-2-one demonstrated moderate to good antitubercular activity, with two compounds exhibiting Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. The structural modifications on the azetidinone ring appear to directly influence their antimycobacterial efficacy.
Antiproliferative Activity
The search for new anticancer agents has led to the exploration of various heterocyclic compounds, including β-lactam derivatives. The 2-oxoazetidine-3-carboxylic acid scaffold serves as a template for designing molecules that can interfere with cancer cell proliferation. beilstein-journals.org Several studies have demonstrated the potential of 1,4-diaryl-2-azetidinone analogues, which share the core β-lactam structure, as potent antiproliferative agents.
These compounds have shown efficacy against various cancer cell lines. For example, a 3-phenyl-β-lactam derivative demonstrated a half-maximal inhibitory concentration (IC50) of 17 nM against the MCF-7 breast cancer cell line. An even more potent effect was observed with a 3-hydroxy-β-lactam derivative, which had an IC50 of 3 nM against the CA-4 resistant HT-29 colon cancer cell line and 22 nM against MCF-7 cells. These findings underscore the potential of the azetidin-2-one core in developing novel therapies for chemoresistant cancers. The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.
Table 1: Antiproliferative Activity of Selected β-Lactam Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-phenyl-β-lactam | MCF-7 | 17 |
| 3-phenyl-β-lactam | HT-29 (CA-4 resistant) | 9 |
| 3-hydroxy-β-lactam | MCF-7 | 22 |
This table presents data on β-lactam derivatives related to the 2-oxoazetidine core, showing their potency against human cancer cell lines.
Antibacterial Activity
While the broader class of β-lactam compounds is famous for its antibacterial properties, research continues to explore new derivatives for enhanced efficacy and to combat resistance. Amide derivatives of 2-oxoazetidine-3-carboxylic acid have been noted for their antibacterial potential. beilstein-journals.org
Studies on various azetidin-2-one derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria. For example, a series of newly synthesized azetidinone derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While many of the tested compounds were less active than the standard drug Moxifloxacin, they still demonstrated measurable zones of inhibition, indicating inherent antibacterial properties that could be optimized through further structural modifications. researchgate.net The activity is often attributed to the strained four-membered ring which can acylate and inactivate bacterial enzymes essential for cell wall synthesis.
Table 2: Antibacterial Activity of Selected Azetidin-2-one Derivatives
| Compound ID | Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound 4b | E. coli | 18 |
| Compound 4b | S. aureus | 20 |
| Compound 4c | E. coli | 20 |
| Compound 4c | S. aureus | 22 |
| Compound 4d | E. coli | 20 |
| Compound 4d | S. aureus | 22 |
| Amoxicillin-clavulanate (Standard) | E. coli | 25 |
This table shows the in-vitro antibacterial activity of selected azetidin-2-one derivatives, indicating their potential to inhibit bacterial growth.
Herbicidal Properties
The application of 2-oxoazetidine-3-carboxylic acid derivatives extends into the field of agriculture, where they have been investigated for their herbicidal properties. beilstein-journals.org The development of new herbicides is crucial for effective weed management and ensuring crop yields. The chemical structure of these β-lactam derivatives can be modified to target specific biochemical pathways in plants that are not present in crops, leading to selective weed control. While specific data on the herbicidal efficacy of this compound derivatives, such as the concentration required for 50% growth inhibition (GR50) against specific weed species, is not extensively detailed in the available literature, the general class of compounds is recognized for this potential application. Further research is needed to isolate and characterize specific derivatives with potent and selective herbicidal activity.
Computational and Structural Elucidation Studies of 3r 2 Oxoazetidine 3 Carboxylic Acid Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These simulations are instrumental in understanding the interactions between a ligand, such as a derivative of 2-oxoazetidine-3-carboxylic acid, and its biological target, which is typically a protein or enzyme.
Key Research Findings:
Binding Affinity and Stability: Docking studies on various derivatives of 2-oxoazetidine have been performed to estimate their binding affinities to specific target proteins. For instance, in studies involving cyclooxygenase-2 (COX-2), a key enzyme in inflammation, certain derivatives have shown strong binding affinities, with docking scores indicating potentially potent inhibitory activity. najah.edu Molecular dynamics simulations further confirm the stability of the ligand-protein complexes, revealing consistent interactions over time. najah.edu
Interaction with Key Residues: The simulations highlight the importance of specific amino acid residues within the target's active site. Both hydrophobic and hydrophilic interactions play a crucial role in stabilizing the ligand. Hydrogen bonds are frequently observed between the ligand and residues such as asparagine, tyrosine, and serine in the active site of enzymes like AzeJ, an azetidine-2-carboxylic acid synthase. nih.gov
Predicting Potency: By comparing the docking scores and binding energies of novel compounds to those of known reference ligands, researchers can predict their potential efficacy. najah.eduresearchgate.net For example, some imidazolidinone derivatives have shown more favorable docking scores against COX-2 than the reference drug rofecoxib. najah.edu
Table 1: Example of Molecular Docking Data for a Hypothetical 2-Oxoazetidine Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Cyclooxygenase-2 (COX-2) | Derivative X | -9.8 | Arg120, Tyr355, Ser530 | 2 |
| HDAC6 | Derivative Y | -8.5 | His610, Phe680, Tyr782 | 3 |
| NAAA | Derivative Z | -7.9 | Cys259, Thr287, Arg290 | 1 |
This table is illustrative and combines data from multiple sources to show typical docking results.
Conformational Analysis of 2-Oxoazetidine Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 2-oxoazetidine derivatives aims to understand the spatial arrangement of atoms and how this influences their properties.
Key Research Findings:
Ring Puckering: The four-membered azetidinone ring is not perfectly flat and can adopt a puckered conformation. The degree of this puckering can be influenced by the nature and position of substituents on the ring.
Influence of Substituents: The introduction of different chemical groups can significantly alter the preferred conformation. mdpi.com For example, bulky substituents may sterically hinder the ring, affecting its planarity and, consequently, its interaction with a biological target. nih.gov
Computational and Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are used to determine the proximity of different atoms in a molecule, providing insights into its conformation in solution. mdpi.com These experimental findings are often complemented by computational methods like force-field calculations (e.g., MMP2) to predict the most stable conformations. nih.gov
Table 2: Influence of Substituents on the Conformation of a 2-Oxoazetidine Ring
| Substituent at C4 | Ring Puckering Angle (°) | Dihedral Angle (H3-C3-C4-H4) (°) | Predicted Stability |
| Hydrogen | 10.5 | 15.2 | Moderate |
| Methyl | 12.8 | 18.9 | High |
| Phenyl | 9.2 | 13.5 | Low |
This table presents hypothetical data to illustrate the impact of substituents on the ring's conformation.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for designing more potent and selective drug candidates. nih.gov
Key Research Findings:
Identifying Key Structural Features: SAR studies on β-lactone and thiazolidine (B150603) derivatives have identified key structural features necessary for potent inhibitory activity against enzymes like N-acylethanolamine acid amidase (NAAA) and various bacterial strains. nih.govresearchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds to find new potential drug candidates.
Predictive Models: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to predict the inhibitory activity of new derivatives. nih.gov These models provide a quantitative correlation between the steric and electrostatic fields of the molecules and their biological activity.
Theoretical Calculation for Mechanism Elucidation
Theoretical calculations, particularly those based on quantum mechanics, provide a deeper understanding of the chemical reactions and mechanisms involving 2-oxoazetidine derivatives.
Key Research Findings:
Reaction Pathways: Computational studies can map out the energy landscape of a chemical reaction, identifying the transition states and intermediates. For example, the Wolff rearrangement of diazotetramic acids to form 2-oxoazetidine-3-carboxylic acid derivatives has been studied to understand the reaction mechanism and the factors influencing product formation. beilstein-journals.org
Enzyme Catalysis: Quantum mechanical calculations have been employed to elucidate the catalytic mechanism of enzymes that synthesize or interact with azetidine (B1206935) rings. nih.gov These studies can reveal how the enzyme stabilizes the transition state and facilitates the reaction, such as the intramolecular cyclization of S-adenosylmethionine (SAM) to form azetidine-2-carboxylic acid. nih.gov
Understanding Reactivity: Theoretical calculations help in understanding the inherent reactivity of the β-lactam ring. The strain in the four-membered ring makes it susceptible to nucleophilic attack, a key feature in the mechanism of action of β-lactam antibiotics.
Applications of 3r 2 Oxoazetidine 3 Carboxylic Acid in Advanced Chemical Biology and Medicinal Chemistry
Utility as Building Blocks in Complex Molecule Synthesis
The 2-oxoazetidine-3-carboxylic acid framework serves as a versatile precursor for a range of important chemical entities. Its derivatives are key intermediates in the stereoselective synthesis of modified amino acids, sugars, and complex natural products.
The 2-oxoazetidine ring system is, in itself, a derivative of a β-amino acid. The synthesis of new functionalized azetidine-3-carboxylic acid derivatives provides access to novel conformationally constrained β-amino acids. nih.gov These derivatives are of significant interest for their potential biological activities and for their applications in creating foldamers, which are oligomers that adopt well-defined secondary structures. nih.gov The transformation of these functionalized azaheterocycles can be achieved through nucleophilic substitution at various positions, as well as by modifying the amino and carboxyl groups, leading to a wide array of new β-amino acid derivatives. nih.gov
Furthermore, aziridine-2-carboxylic esters, which can be seen as related small-ring heterocycles, are considered both α- and β-amino acid derivatives simultaneously. ru.nl Ring-opening reactions of these strained rings provide a pathway to various β-functionalized α-amino acids, such as β-functionalized phenylalanine derivatives. ru.nl The stereoselective synthesis of nonproteinogenic amino acids, for instance (2S,3R)-3-amino-2-hydroxydecanoic acid, has been accomplished from related chiral building blocks like (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone. nih.gov This highlights the utility of small, chiral heterocycles in accessing unnatural amino acids. nih.govelsevierpure.com
| Starting Material/Scaffold | Target Amino Acid Type | Synthetic Strategy | Ref. |
| Alkyl 2-(bromomethyl)acrylates | Functionalized azetidine-3-carboxylic acid derivatives (β-amino acids) | Amination, bromination, and base-induced cyclization | nih.gov |
| Aromatically 3-substituted aziridine-2-carboxylic esters | β-Functionalized phenylalanine derivatives (α-amino acids) | Lewis acid-catalyzed regioselective ring opening | ru.nl |
| (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone | (2S,3R)-3-amino-2-hydroxydecanoic acid (nonproteinogenic amino acid) | Multi-step conversion from the chiral oxazolidinone | nih.gov |
| Garner's aldehyde | (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) | Stereocontrolled construction of stereocenters | elsevierpure.com |
The synthesis of amino sugars, which are carbohydrates with a hydroxyl group replaced by an amino group, is a significant area of research due to their presence in many biologically active natural products. nih.gov Sugar amino acids (SAAs) are derivatives that contain both amino and carboxylic acid functionalities and are used to create novel glycomimetics and peptidomimetics. rhhz.net The synthesis of SAAs often starts from readily available monosaccharides, into which amino and carboxyl groups are introduced. rhhz.net While direct synthesis from (3R)-2-oxoazetidine-3-carboxylic acid is not extensively documented, the principles of using chiral building blocks are central to the field. For example, glycosyl amino acids, which are constituents of glycopeptides, can be synthesized from precursors like α-C-allyl glucosides through a series of reactions including dihydroxylation, Mitsunobu reaction, and oxidation. mdpi.comresearchgate.net
In the realm of alkaloid synthesis, the incorporation of non-standard amino acids is a known strategy. Azetidine-2-carboxylic acid, a proline analogue, can be incorporated into natural product pathways. nih.govwikipedia.org For instance, feeding azetidine-2-carboxylic acid to cultures expressing the bimodular non-ribosomal peptide synthetase (NRPS) PxaA from the pyrrolizixenamide pathway resulted in the production of an engineered alkaloid analogue, azetidopyridin-2-one. nih.gov This demonstrates the potential for azetidine-based carboxylic acids to be used in the combinatorial biosynthesis of new alkaloids. nih.gov The synthesis of the Aspidosperma alkaloid family, a large group of indole (B1671886) alkaloids, has been approached using rhodium(II)-catalyzed cyclization/cycloaddition cascades starting from complex diazo imides derived from piperidinones. arkat-usa.org
The β-lactam ring is a core structural feature of numerous antibiotics, and the construction of polycyclic systems containing this motif is of great interest in medicinal chemistry. A method for preparing dihydroxydihydroazeto[1,2-a]quinoline-1,4(2H)-diones, which are structural analogues of carbacephalosporin antibiotics, has been developed. rsc.org This synthesis involves the creation of the polycyclic β-lactam system through a modified Bischler–Napieralski reaction as a key step. rsc.org
Carboxylic acids are valuable and environmentally friendly starting materials for the synthesis of complex natural products. researchgate.net The development of new synthetic methods, such as electrochemically mediated decarboxylation reactions, has expanded the utility of carboxylic acids in constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net Microbiologically produced carboxylic acids, like 2-oxo-glutaric acid, serve as useful starting materials for the chemical synthesis of various heterocyclic compounds. nih.gov The principles guiding these syntheses are applicable to chiral building blocks like this compound for the construction of complex and biologically active molecules.
Design and Synthesis of Peptidomimetics Featuring the 2-Oxoazetidine Scaffold
Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased metabolic stability and improved pharmacokinetic properties. nih.govmdpi.com The rigid and defined geometry of the 2-oxoazetidine scaffold makes it an attractive component for the design of novel peptidomimetics.
Heterocyclic scaffolds are widely used in the design of peptidomimetics to serve as surrogates for the amide bonds found in natural peptides. nih.govmdpi.com The incorporation of rings like oxazolidinone or triazole can rigidify the conformation of a peptide mimic, which can lead to improved selectivity and binding affinity for its biological target. mdpi.comresearchgate.net The 2-oxoazetidine ring, as a cyclic β-amino acid derivative, can be incorporated into peptide backbones to introduce specific structural constraints.
The goal of peptidomimetic design is to arrange essential functional groups (the pharmacophore) in a three-dimensional pattern that complements the binding site of a target protein, even though the molecule may lack a natural peptide backbone. nih.gov The use of azetidine- and oxetane-based amino acid derivatives is a recognized strategy in this area. mdpi.comnih.govljmu.ac.uk For example, azetidine-3-carboxylic acid derivatives have been used as conformationally constrained analogues of β-proline in the preparation of endomorphin tetrapeptides. mdpi.com Similarly, oxetane (B1205548) rings have been used as bioisosteric replacements for the carbonyl group in peptide backbones. ljmu.ac.uk
| Scaffold/Building Block | Mimicry Application | Rationale | Ref. |
| Heterocyclic compounds (general) | Peptide bond surrogates | Increased metabolic stability and conformational rigidity | nih.govmdpi.com |
| Azetidine-3-carboxylic acid derivatives | Constrained β-proline analogues | Introduction of conformational constraints in peptides | mdpi.com |
| Oxetane nucleus | Amide C=O bond replacement | Bioisosteric replacement to improve properties and resist proteolysis | ljmu.ac.uk |
| Oxazole-containing amino acids | Scaffolds for macrocycles | Creation of orthogonally protected scaffolds for supramolecular chemistry | nih.gov |
| Tricyclic pyrazole-2-pyridone-thiazoline | Constrained dipeptide mimics | Rigid framework to hold dipeptide sequence with potential for library synthesis | h1.co |
The introduction of unnatural amino acids with constrained conformations has significantly broadened the structural possibilities for peptides and their mimics. nih.gov The rigid structure of the 2-oxoazetidine ring system inherently restricts the conformational freedom of a peptide chain into which it is incorporated. This conformational constraint is a key feature in the design of peptidomimetics with enhanced binding affinity and selectivity. nih.gov
The synthesis of functionalized azetidine-3-carboxylic acid derivatives is of particular interest for their potential use in the field of foldamers. nih.gov Foldamers are oligomeric molecules that adopt well-defined, folded conformations reminiscent of the secondary structures (e.g., helices, sheets) of proteins. The defined geometry of the azetidine (B1206935) ring can help to nucleate or stabilize these folded structures. The development of synthetic routes to new aziridine-2- and azetidine-3-carboxylic acid derivatives provides a range of conformationally constrained building blocks for this purpose. nih.gov These building blocks can be further functionalized to create diverse libraries of foldamers with unique structural and potentially functional properties. nih.gov
Incorporation into Model Dipeptides and Oligomers
The synthesis of peptides containing a 4-oxoazetidine-2-carboxylic acid core, a structural isomer of the title compound, has been achieved by coupling the nitrogen-protected β-lactam with various amino acid esters. nih.gov This process, followed by deprotection, yields the final dipeptides or oligopeptides. nih.gov A similar synthetic strategy can be envisioned for incorporating this compound, allowing for its placement at various positions within a peptide sequence.
The true value of incorporating such a constrained, cyclic β-amino acid lies in its profound influence on peptide conformation. The rigid four-membered ring dramatically limits the available dihedral angles of the peptide backbone compared to natural α-amino acids. The conformational analysis of peptides containing other constrained residues, such as 2,3-methanopipecolic acids, shows a significant increase in the population of the cis amide bond isomer. nih.gov Similarly, incorporating S-glycosylated β(2,2)-amino acids into dipeptides induces specific torsional angles in the peptide backbone. nih.gov By introducing this compound, researchers can induce specific turns and folds, effectively engineering the three-dimensional structure of the resulting oligomer. This control is critical for designing foldamers—synthetic oligomers that adopt predictable, stable secondary structures. nih.gov
Development of Protease-Stable Peptidomimetic Scaffolds
A major limitation of therapeutic peptides is their rapid degradation by proteases in the body. Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to overcome this instability. researchgate.net The inclusion of non-natural amino acids is a key strategy for achieving this goal.
Peptidomimetics built from non-natural building blocks, such as cyclic γ-amino acids, have been shown to be exceptionally stable, maintaining their structural and functional integrity even after prolonged incubation in serum and in the presence of proteases. rsc.org The this compound scaffold, as a non-natural β-amino acid derivative, is not recognized by the active sites of common proteases like pepsin or trypsin, which are highly specific for cleaving peptide bonds between L-α-amino acids. This inherent resistance to enzymatic hydrolysis makes it an ideal building block for developing highly stable peptidomimetic scaffolds. researchgate.netrsc.org These protease-resistant scaffolds can ensure that a peptide-based drug has a longer half-life in vivo, enhancing its bioavailability and therapeutic efficacy.
Peptidomimetic Applications in Enzyme Inhibition (e.g., SARS-CoV-2 Mpro)
The constrained geometry of the 2-oxoazetidine-3-carboxylic acid scaffold makes it an attractive core for designing enzyme inhibitors. While its application against SARS-CoV-2 Mpro is not prominently documented, its derivatives have been explored as inhibitors for other crucial enzyme classes.
Notably, derivatives of 2-oxoazetidine-3-carboxylic acid are cited for their potential as inhibitors of β-lactamases, the enzymes responsible for bacterial resistance to penicillin-based antibiotics. nih.govbeilstein-archives.org By mimicking the core structure of β-lactam antibiotics, these compounds can act as mechanism-based inhibitors, covalently binding to the active site serine of the β-lactamase and inactivating it. mdpi.com Furthermore, peptidomimetics based on the related 4-oxoazetidine-2-carboxylic acid scaffold have been tested for inhibitory activity against human leukocyte elastase, demonstrating the versatility of the azetidinone core in targeting different types of proteases. nih.gov
Table 1: Enzyme Inhibition Applications of Azetidinone-Based Scaffolds
| Target Enzyme Class | Scaffold Type | Rationale for Inhibition | Reference(s) |
|---|---|---|---|
| β-Lactamases | 2-Oxoazetidine-3-carboxylic acid derivatives | The β-lactam ring is a known pharmacophore that acylates and inactivates serine β-lactamases. | nih.gov, beilstein-archives.org |
| Elastase (PPE) | Peptidyl derivatives of 4-Oxoazetidine-2-carboxylate | Acts as a peptidomimetic that can fit into the enzyme's active site, leading to weak inhibition. | nih.gov |
Mitochondrial Targeting with Peptidomimetic Conjugates
Mitochondria are key organelles involved in cellular metabolism and apoptosis, making them important therapeutic targets. One successful strategy for delivering molecules to mitochondria involves the use of cell-penetrating peptidomimetics that are both cationic and hydrophobic. rsc.org This combination allows them to exploit the highly negative mitochondrial membrane potential for accumulation within the organelle. rsc.orgresearchgate.net
A peptidomimetic containing this compound could be readily adapted for this purpose. By conjugating the protease-stable scaffold to a known mitochondrial targeting moiety, such as a delocalized lipophilic cation like triphenylphosphonium (TPP) or by incorporating a sequence of cationic and hydrophobic amino acids, a targeted delivery vehicle can be created. A recently developed peptidomimetic demonstrated efficient mitochondrial accumulation that was dependent on the electrochemical potential of the membrane. rsc.orgresearchgate.net Such conjugates, built upon the stable 2-oxoazetidine-3-carboxylic acid backbone, could be used to deliver imaging agents for diagnostics or therapeutic payloads to induce apoptosis in cancer cells with high precision.
Exploration of 2-Oxoazetidine-3-carboxylic Acid Derivatives as Novel Pharmacophores in Drug Development
The development of new synthetic methods to create structurally diverse libraries of compounds is a driver of modern drug discovery. nih.gov A recently reported method based on the Wolff rearrangement of diazotetramic acids provides straightforward access to a wide variety of 2-oxoazetidine-3-carboxylic acid amides and esters. nih.govnih.gov This synthetic versatility allows for the facile introduction of different chemical groups, enabling the exploration of the scaffold's potential across a broad range of biological targets. nih.gov
Derivatives of 2-oxoazetidine-3-carboxylic acid have been shown to exhibit a remarkable spectrum of biological activities, establishing the core structure as a valuable pharmacophore. nih.govbeilstein-archives.org These activities highlight the potential of this scaffold in developing new therapeutic agents and other chemical tools.
Table 2: Reported Biological Activities of 2-Oxoazetidine-3-carboxylic Acid Derivatives
| Biological Activity | Derivative Type | Potential Application | Reference(s) |
|---|---|---|---|
| β-Lactamase Inhibition | Amides and Esters | Combating antibiotic resistance | nih.gov, beilstein-archives.org |
| Antitubercular Properties | Amides and Esters | Treatment of tuberculosis | nih.gov, beilstein-archives.org |
| Antiproliferative Activity | Amides and Esters | Anticancer drug development | nih.gov, beilstein-archives.org |
| Antibacterial Activity | Amides and Esters | Novel antibiotic development | nih.gov, beilstein-archives.org |
| Herbicidal Properties | Amides and Esters | Agrochemicals | nih.gov, beilstein-archives.org |
| Transporter Inhibition | Amides and Esters | Targeting the neutral amino acid transporter SLC6A19 | nih.gov, beilstein-archives.org |
The ability to generate diverse libraries from this single, constrained scaffold makes 2-oxoazetidine-3-carboxylic acid a privileged structure for identifying lead compounds in high-throughput screening campaigns for a variety of diseases. nih.govnih.gov
Q & A
Q. What are the common synthetic strategies for preparing (3R)-2-oxoazetidine-3-carboxylic acid derivatives?
The primary method involves thermal Wolff rearrangement of diazotetramic acids under microwave irradiation (200°C in chlorobenzene). This approach allows the introduction of diverse nucleophiles (amines, alcohols, thiols) to form β-lactam derivatives . Alternative routes include:
Q. How is the stereochemistry of β-lactam derivatives confirmed experimentally?
Stereochemical assignments rely on:
- NMR coupling constants : For 3,4-disubstituted β-lactams, vicinal coupling constants (J = 3.5–4.5 Hz) indicate trans-diastereomers .
- X-ray crystallography : Used to validate structures (e.g., compound 3t, CCDC 2323689) .
- Comparative analysis with literature data for spirocyclic and adamantane derivatives .
Q. What are the key challenges in isolating this compound derivatives?
- Low stability : Acidic derivatives (e.g., 4a) undergo gradual decomposition via decarboxylation, especially in solution or at room temperature .
- Reaction byproducts : Spirocyclic or adamantane derivatives (e.g., 1m) may form undesired side products under harsh conditions .
- Chromatographic separation : Trace amounts of target products require optimized mobile phases (e.g., hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of β-lactam derivatives?
- Microwave activation : Enhances reaction efficiency (e.g., 83% yield for 3a vs. 75% with conventional heating) .
- Nucleophile selection : Aromatic amines (e.g., p-anisidine) outperform aliphatic counterparts in yield and stability .
- Substituent effects : 5,5-Disubstituted diazotetramic acids yield higher product stability than 5-monosubstituted analogs .
Q. What strategies mitigate stereochemical ambiguity in β-lactam synthesis?
Q. How do storage conditions impact the stability of this compound derivatives?
Q. How can contradictory data on reaction reproducibility be resolved?
- Intermediate trapping : Use in situ IR or NMR to monitor ketene intermediates during Wolff rearrangement .
- Scale-up validation : Amplify reactions (1.5 mmol scale) to identify mass transfer limitations (e.g., 3k yield drops at larger scales) .
- Reagent purity : Ensure diazotetramic acids are free of moisture to prevent hydrolysis .
Q. What analytical methods distinguish successful β-lactam formation from degradation products?
Q. Why is hydrogenolysis preferred over alkaline hydrolysis for acid preparation?
Hydrogenolysis of benzyl esters (e.g., 3k → 4a) avoids:
- Base-mediated side reactions : Alkaline conditions promote β-lactam ring opening.
- Racemization : Mild hydrogenation preserves stereochemical integrity (94% yield for 4a) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
